molecular formula C8H8BrNO2 B15329923 4-Bromo-2-hydroxy-6-methylbenzamide

4-Bromo-2-hydroxy-6-methylbenzamide

Cat. No.: B15329923
M. Wt: 230.06 g/mol
InChI Key: POQJJIAGXJUSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-hydroxy-6-methylbenzamide is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a benzamide core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-6-methylbenzamide typically involves the bromination of 2-hydroxy-6-methylbenzamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon disulfide . The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxy-6-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-2-hydroxy-6-methylbenzamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

  • 4-Bromo-2-hydroxybenzamide
  • 2-Hydroxy-6-methylbenzamide
  • 4-Bromo-2-methoxy-6-methylbenzamide

Comparison: 4-Bromo-2-hydroxy-6-methylbenzamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-bromo-2-hydroxy-6-methylbenzamide

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(11)7(4)8(10)12/h2-3,11H,1H3,(H2,10,12)

InChI Key

POQJJIAGXJUSLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.